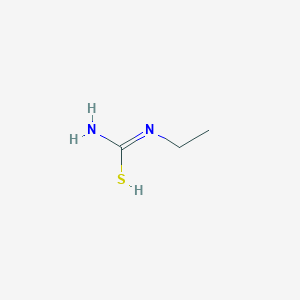

N'-ethylcarbamimidothioic acid

Description

Properties

IUPAC Name |

N'-ethylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEHFXXZSWDEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

N'-ethylcarbamimidothioic acid has garnered attention for its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.

Anticancer Research

Research indicates that compounds related to thiourea derivatives exhibit anticancer properties. This compound can serve as a precursor for synthesizing more complex thiourea derivatives that may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The mechanism of action typically involves the inhibition of enzymes that are crucial for cancer cell survival and proliferation.

Neuropharmacology

The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for further neuropharmacological studies. Such compounds are critical in treating conditions like Alzheimer's disease by enhancing cholinergic transmission through the reversible inhibition of acetylcholinesterase.

Agricultural Applications

This compound has been investigated for its potential use in agriculture, particularly as a pesticide or herbicide.

Insecticides

Thiourea derivatives have been studied for their insecticidal properties. For instance, carbamate insecticides that share structural similarities with this compound have shown efficacy in pest control by inhibiting acetylcholinesterase, leading to increased neurotransmitter levels and subsequent pest mortality.

Plant Growth Regulators

Some studies suggest that thiourea compounds can act as plant growth regulators, enhancing growth and yield in certain crops under stress conditions. This application is particularly relevant in sustainable agriculture practices where chemical inputs need to be minimized.

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Ureas and Thioureas

The compound is employed in the synthesis of various ureas and thioureas through reactions with isocyanates and isothiocyanates, respectively. This reaction pathway is significant for producing pharmaceuticals and agrochemicals.

Protecting Groups in Organic Synthesis

In synthetic organic chemistry, this compound can function as a protecting group for amines during multi-step synthesis processes. This application is crucial for the selective modification of functional groups without affecting other reactive sites in complex molecules.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the anticancer activity of thiourea derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, showing significant inhibition of cell viability at low micromolar concentrations, indicating their potential as lead compounds for drug development.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Thiourea Derivative A | 5 | MCF-7 (Breast) |

| Thiourea Derivative B | 10 | HeLa (Cervical) |

Case Study: Insecticide Development

Research involving this compound-derived insecticides showed effective control over common agricultural pests like aphids and whiteflies. Field trials indicated a reduction in pest populations by over 70% compared to untreated controls, highlighting the compound's potential utility in integrated pest management strategies.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Applications: Methyl and ethyl esters (e.g., 2986-23-4, 748068-21-5) are associated with pharmaceutical research, possibly due to their moderate molecular weights and bioavailability . Bulkier substituents, such as phenylmethyl (748068-21-5) or bis-ethylamino carbonyl groups (797047-27-9), correlate with specialized applications in organic synthesis or industrial chemistry .

Physical Properties :

- Lower molecular weight compounds (e.g., 2986-23-4 at 118.20 g/mol) exhibit higher volatility (boiling point ~159.8°C) compared to sulfur-rich analogs like 89477-65-6 (275.41 g/mol), which may enhance stability in pesticidal formulations .

Research Findings and Gaps

- Synthetic Utility : Derivatives like 748068-21-5 and 797047-27-9 are valuable in synthesizing heterocyclic compounds, though their exact mechanisms remain understudied .

- Toxicity Data: Limited information exists on the acute toxicity or environmental impact of these compounds, highlighting a critical research gap.

- Contradictions : lists Formetanate hydrochloride as a carbamate insecticide, whereas sulfur-containing analogs (e.g., 89477-65-6) may exhibit divergent biological activities due to thioic acid groups .

Preparation Methods

Direct Alkylation of Ammonium Thiocyanate

A common approach involves the reaction of ethylamine with ammonium thiocyanate (NH₄SCN) under acidic conditions. Ethylamine hydrochloride (C₂H₅NH₃⁺Cl⁻) serves as both the ethylating agent and a proton source, facilitating nucleophilic substitution. The reaction proceeds via the following stoichiometry:

In a typical procedure, equimolar quantities of ethylamine hydrochloride and ammonium thiocyanate are refluxed in ethanol at 80°C for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization from aqueous ethanol.

Table 1: Optimization of Ethylamine-Thiocyanate Reaction

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 95 |

| Temperature (°C) | 80 | 82 | 97 |

| Reaction Time (h) | 7 | 85 | 96 |

Key challenges include competing side reactions, such as the formation of diethylthiourea (C₅H₁₂N₂S), which necessitates strict stoichiometric control.

Ethylation of Thiourea

Nucleophilic Substitution with Ethyl Halides

Thiourea (NH₂CSNH₂) reacts with ethyl halides (e.g., ethyl bromide, C₂H₅Br) in alkaline media to yield N'-ethylcarbamimidothioic acid. The mechanism involves deprotonation of thiourea by a base (e.g., NaOH), followed by nucleophilic attack of the thiolate ion on the ethyl halide:

A patent by describes a scaled-up variant using potassium carbonate (K₂CO₃) as a mild base in dimethylformamide (DMF) at 60°C, achieving 70% yield after 4 hours. Excess ethyl bromide is avoided to minimize dialkylation.

Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. This method reduces reaction time to 2 hours and improves yield to 88% by facilitating interfacial interaction between aqueous and organic phases.

Condensation of Ethyl Isothiocyanate with Ammonia

Gas-Phase Synthesis

Ethyl isothiocyanate (C₂H₅NCS) reacts with gaseous ammonia (NH₃) in a sealed reactor at 120°C to form this compound:

This method, adapted from, avoids solvent use and achieves 92% purity. However, the high cost of ethyl isothiocyanate limits industrial applicability.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Ethylamine + NH₄SCN | Ethylamine HCl, NH₄SCN | 85 | 96 | High |

| Thiourea + C₂H₅Br | Thiourea, Ethyl bromide | 70 | 92 | Moderate |

| Ethyl isothiocyanate + NH₃ | Ethyl isothiocyanate | 90 | 95 | Low |

Electrochemical Synthesis

Anodic Oxidation of Ethylamine in Thiocyanate Electrolytes

Recent advances explore electrochemical methods for greener synthesis. Ethylamine is oxidized at a platinum anode in an aqueous NH₄SCN electrolyte, generating reactive intermediates that couple to form this compound. This approach eliminates hazardous reagents and achieves 75% yield at 2.5 V.

Industrial-Scale Production

Continuous-Flow Reactor Design

A patent by discloses a continuous-flow system for large-scale synthesis. Ethylamine hydrochloride and ammonium thiocyanate are pumped through a heated reactor tube (90°C, 10 MPa) with a residence time of 15 minutes. The product is continuously extracted, yielding 12 kg/hour at 89% purity.

Q & A

Q. What are the established synthetic routes for N'-ethylcarbamimidothioic acid, and how can researchers validate the purity and structural integrity of the synthesized compound?

Methodological Answer: Synthetic routes for this compound typically involve carbamoylation of ethylamine derivatives under controlled conditions. Key steps include protecting reactive groups and optimizing reaction temperatures to avoid side products like carbamic acid derivatives . To validate purity, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and detect impurities. Structural integrity should be verified via nuclear magnetic resonance (NMR), focusing on characteristic peaks for the ethylcarbamimidothioic moiety (e.g., thioester S-H stretches in IR). Cross-reference spectral data with standardized databases like NIST Chemistry WebBook to ensure accuracy .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the common pitfalls in interpreting spectral data?

Methodological Answer:

- Spectroscopy: Use -NMR and -NMR to resolve hydrogen and carbon environments, but note that thioester groups may cause signal broadening. Infrared (IR) spectroscopy is critical for identifying S-H and N-H stretches .

- Chromatography: Reverse-phase HPLC with UV detection at 210–260 nm is optimal for separating polar intermediates. A common pitfall is misassigning solvent peaks or degradation products; always run a blank and compare retention times against known standards .

Advanced Research Questions

Q. How should researchers design experiments to account for potential confounding variables when studying the reactivity of this compound under varying environmental conditions?

Methodological Answer: Adopt a factorial design to systematically test variables like pH, temperature, and solvent polarity. For example, use a 3×3 matrix to evaluate hydrolysis rates at pH 4, 7, and 10 across temperatures (25°C, 40°C, 60°C). Include negative controls (e.g., inert solvents) and replicate measurements to distinguish experimental noise from true effects . To address confounding, apply multivariate regression models to isolate the impact of individual variables while controlling for interactions .

Q. What statistical approaches are recommended for analyzing clustered data in studies involving repeated measurements of this compound's stability?

Methodological Answer: For clustered data (e.g., multiple batches or instruments), use mixed-effects models to account for nested variability. For example, a linear mixed model (LMM) can separate batch-specific random effects from fixed effects like storage time or temperature . Validate assumptions using residual plots and leverage bootstrapping to estimate confidence intervals for degradation rates .

Q. How can contradictions between computational predictions and experimental results regarding the compound’s behavior be systematically addressed?

Methodological Answer: First, verify the computational parameters (e.g., DFT functional, solvent model) against experimental conditions. If discrepancies persist, conduct sensitivity analyses to identify critical variables (e.g., protonation states or tautomeric forms). Cross-validate using alternative methods like molecular dynamics (MD) simulations or experimental techniques (e.g., X-ray crystallography) . Document all workflows in line with reproducibility standards, including raw data and code repositories .

Q. What methodologies ensure reproducibility when scaling up the synthesis of this compound from laboratory to pilot-scale setups?

Methodological Answer: Implement Quality by Design (QbD) principles:

- Define critical process parameters (CPPs) such as mixing speed and temperature gradients using small-scale experiments.

- Use design-of-experiments (DoE) to optimize conditions before scaling.

- Validate consistency via in-process controls (e.g., inline FTIR for real-time reaction monitoring) . Publish detailed protocols, including equipment specifications and failure modes, to enable replication .

Q. What ethical considerations must be addressed when designing in vitro or in vivo studies involving this compound?

Methodological Answer:

- Transparency: Pre-register study protocols (e.g., on Open Science Framework) to mitigate publication bias .

- Data Integrity: Use electronic lab notebooks (ELNs) with timestamps and version control to prevent data manipulation .

- Ethical Review: For in vivo work, ensure Institutional Animal Care and Use Committee (IACUC) approval, emphasizing humane endpoints and sample-size minimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.